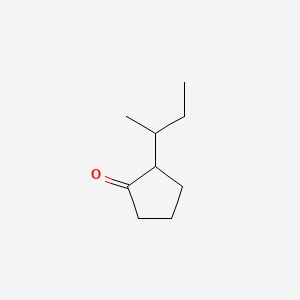

Cyclopentanone, 2-(1-methylpropyl)-

CAS No.: 6376-92-7

Cat. No.: VC18517103

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6376-92-7 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 2-butan-2-ylcyclopentan-1-one |

| Standard InChI | InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | WVPBKXPDHMXIKD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1CCCC1=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Cyclopentanone, 2-(1-methylpropyl)- is systematically named 2-butan-2-ylcyclopentan-1-one under IUPAC guidelines. Its structure consists of a cyclopentanone ring substituted at the 2-position with a sec-butyl group (). The compound’s stereochemistry and branching influence its reactivity and physical properties .

Key identifiers:

-

SMILES:

-

InChIKey:

-

CAS Registry Number: 6376-92-7

Physicochemical Properties

The compound’s properties are critical for its handling and application in industrial processes:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 140.22 g/mol | |

| Boiling Point | Not reported | – |

| Density | 0.91 g/cm³ (estimated) | |

| Topological Polar Surface Area | 17.10 Ų | |

| LogP (Partition Coefficient) | 2.30 |

The relatively low polar surface area and moderate LogP value suggest favorable lipid solubility, which correlates with its absorption potential in biological systems .

Synthesis and Industrial Production

Patent-Based Synthesis Method

A patented preparation method (CN103333070B) outlines an efficient route using dimethyl adipate and sodium methoxide in -dimethylformamide (DMF) :

Reaction Steps:

-

Condensation: DMF (1000–1100 kg) and sodium methoxide (120–140 kg) are stirred at 90–110°C.

-

Dropwise Addition: Dimethyl adipate (300–500 kg) is added, followed by reflux for 8–10 hours.

-

Work-Up: Solvent removal under reduced pressure, acidification with HCl, and extraction with toluene.

-

Purification: Vacuum distillation yields the final product with a reported purity of 99% .

Chemical Equation:

Process Optimization

Key parameters for maximizing yield:

-

Temperature Control: Maintaining 90–110°C prevents side reactions.

-

Solvent Selection: DMF enhances reaction kinetics due to its high polarity and boiling point.

-

Byproduct Management: Methanol, a byproduct, is condensed and recovered, reducing waste .

Physicochemical and Pharmacokinetic Properties

ADMET Profile

Predicted using admetSAR 2.0, the compound exhibits the following pharmacokinetic characteristics :

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 99.66% |

| Blood-Brain Barrier Penetration | High | 87.50% |

| CYP450 Inhibition (3A4) | Non-inhibitory | 97.41% |

| Carcinogenicity | Non-carcinogenic | 89.00% |

These properties suggest suitability for topical formulations but warrant caution in systemic applications due to high CNS penetration.

Spectroscopic Characterization

Gas Chromatography (GC) Data (NIST WebBook) :

-

Retention Index (DB-Wax column): 1128

-

Carrier Gas: Helium

-

Temperature Ramp: 50°C to 230°C at 3°C/min

This data is critical for quality control in industrial batches.

Future Research Directions

-

Toxicological Studies: In vivo assays to validate ADMET predictions.

-

Green Synthesis: Exploring biocatalytic routes to replace DMF.

-

Advanced Formulations: Nanoencapsulation for controlled release in pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume